Head-to-Head abTYR IC50 Comparison Within the 3-Hydroxyquinolin-2(1H)-one Series
Tyrosinase-IN-29 (5c) was directly compared with seven structural analogs in a single abTYR inhibition assay under identical conditions [1]. Among the mono-substituted C6 derivatives, 5c (6-methyl) displayed an IC50 of 6.11 µM, which is 2.2-fold weaker than the unsubstituted parent 5a (IC50 = 2.74 µM) and 2.4-fold weaker than the 6-bromo analog 5d (IC50 = 2.52 µM), but 7.1-fold more potent than the 6,7-dimethyl derivative 5e (IC50 = 43.5 µM) [1]. This non-linear SAR demonstrates that simple methyl addition at C6 is tolerated, whereas a second methyl at C7 is strongly disfavored, defining a narrow potency window for methyl-substituted quinolinones [1].
| Evidence Dimension | abTYR inhibition (IC50) |
|---|---|
| Target Compound Data | 5c (Tyrosinase-IN-29): IC50 = 6.11 ± 1.69 µM |
| Comparator Or Baseline | 5a (unsubstituted): 2.74 ± 0.068 µM; 5d (6-bromo): 2.52 ± 0.172 µM; 5h (6-fluoro): 3.57 ± 0.588 µM; 5e (6,7-dimethyl): 43.5 ± 7.48 µM |
| Quantified Difference | 5c is 2.2-fold less potent than 5a; 2.4-fold less potent than 5d; 1.7-fold less potent than 5h; 7.1-fold more potent than 5e |
| Conditions | Mushroom tyrosinase (abTYR) from Agaricus bisporus; L-DOPA substrate; same assay protocol for all compounds |
Why This Matters
Procuring 5c (Tyrosinase-IN-29) is essential for SAR studies where the effect of a single C6 methyl group must be isolated from halogen or disubstituted influences, as no other analog replicates this precise electronic/steric profile.
- [1] Jacobs ME, et al. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. Bioorganic & Medicinal Chemistry Letters. 2024;109:129823. doi:10.1016/j.bmcl.2024.129823 View Source
